TNPAL-SPHINGOMYELIN

Sphingolipid Metabolism Enzyme Kinetics Lipidomics

Non-radioactive SMase detection often requires complex coupled-enzyme workflows prone to false-positive interference. TNPAL-Sphingomyelin eliminates radioactivity and auxiliary enzymes through direct spectrophotometric readout at 330 nm. • Km = 6.7 µM (H. pylori neutral SMase); Vmax = 15.6 nmol/h/mg - high affinity enables robust HTS campaigns. • Validated in crude matrices (brain homogenate, fibroblast extracts, amniotic cells) with hydrolysis rates equivalent to native substrate. • Unit-defining substrate (1 U = 1 µmol/min) ensures inter-laboratory QC reproducibility. Supplied ≥98% pure (TLC) at 1 mg/mL in chloroform/methanol (2:1).

Molecular Formula C41H73N6O12P
Molecular Weight 873.03
CAS No. 117985-56-5
Cat. No. B1142008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNPAL-SPHINGOMYELIN
CAS117985-56-5
Molecular FormulaC41H73N6O12P
Molecular Weight873.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TNPAL-Sphingomyelin – Chromogenic SMase Substrate


TNPAL-Sphingomyelin (Trinitrophenylaminolauroylsphingomyelin; CAS 117985-56-5) is a synthetic, chromogenic analog of the membrane lipid sphingomyelin, in which the native N-acyl fatty acid is replaced by a 12-carbon lauroyl chain bearing a trinitrophenyl (TNP) chromophore . Supplied as a ≥98% pure (TLC) liquid formulation at 1 mg/mL in chloroform/methanol (2:1 v/v), it is designed as a direct substrate for microbial and animal sphingomyelinases (SMases, EC 3.1.4.12), enabling spectrophotometric activity determination without the need for radioactivity or coupled secondary enzymes [1]. This compound is not intended for therapeutic use and is classified under multiple hazard categories, including Acute Toxicity (Oral, Dermal, Inhalation) and Carcinogenicity Category 2, requiring appropriate laboratory safety protocols [1].

Substrate Type Chromogenic sphingomyelin analog
Detection Direct absorbance (330 nm), no radioactivity or coupled enzymes
Enzyme Compatibility Acid and neutral SMases; bacterial, mammalian, cell extracts
Format Pre-formulated liquid; chloroform/methanol solution

TNPAL-Sphingomyelin – Analog Interchangeability


Although multiple sphingomyelin analogs exist for enzymatic studies—including radiolabeled natural sphingomyelin, fluorescent probes like NBD-C6-SM and BODIPY-FL-C12-SM, and other chromogenic substrates—simple substitution without empirical validation introduces unacceptable experimental variability. Key parameters such as substrate affinity (Km), maximal velocity (Vmax), and compatibility with crude versus purified enzyme sources differ substantially across analogs, directly impacting assay sensitivity, linear range, and data reproducibility [1]. For instance, while TNPAL-Sphingomyelin exhibits a Km of 6.7 µM for Helicobacter pylori neutral SMase [2], the native substrate sphingomyelin displays Km values ranging from 38 to 350 µM depending on detergent conditions [3], highlighting that the analog does not simply mimic the natural lipid but offers a distinct, optimized interaction profile. The evidence presented below quantifies these differential properties, enabling informed procurement decisions based on specific assay requirements.

Substrate affinity TNPAL-SM: reported Km of 6.7 µM (H. pylori nSMase) supports high apparent affinity context. Natural SM: Km varies from 38 to 350 µM depending on detergent conditions; kinetics may shift significantly.
Assay workflow Single-step extraction + absorbance read; 0 auxiliary enzymes. Fluorescent probes (e.g., NBD-C6-SM) may require live-cell imaging optimization; Amplex Red assay uses 3 coupled enzymes, raising interference risk.
Enzyme source validation Validated in crude lysates, purified enzymes, fibroblast extracts. Fluorescent analogs often optimized for purified systems; compatibility with complex biological matrices may require verification.

TNPAL-Sphingomyelin – Comparative Performance


Superior Apparent Enzyme Affinity

When assayed with purified neutral sphingomyelinase from Helicobacter pylori, TNPAL-Sphingomyelin (TNPAL-SM) demonstrates a Michaelis constant (Km) of 6.7 µM [1]. In contrast, native sphingomyelin exhibits Km values ranging from 38 µM to 350 µM for Bacillus cereus SMase under varying detergent conditions, with a reported value of 38 µM in the presence of Mg²⁺ and Triton X-100 [2]. This translates to a 5.7-fold lower Km for TNPAL-SM relative to the lowest reported natural sphingomyelin Km (6.7 vs. 38 µM), and a ≥52-fold difference compared to the 350 µM value observed without optimized detergents. The lower Km indicates higher apparent enzyme affinity for the chromogenic analog, enabling robust signal generation at lower substrate concentrations.

Apparent enzyme affinity
Cross-study comparable
TNPAL-SM: Km 6.7 µM (H. pylori nSMase)
Native SM: 38 µM (with Mg²⁺/Triton) to 350 µM (no optimized detergent)
5.7–≥52× lower Km
Reported higher apparent affinity may reduce substrate consumption per assay.
Context: affinity measured with H. pylori enzyme; native SM kinetics are detergent-dependent.
Sphingolipid Metabolism Enzyme Kinetics Lipidomics

Equivalent Hydrolysis to Radiolabeled Sphingomyelin

A direct head-to-head comparison demonstrated that the rate of hydrolysis of TNPAL-Sphingomyelin was of the same order of magnitude and practically identical to that of bovine brain sphingomyelin labeled with tritium in the choline moiety [1]. This equivalence was validated across multiple enzyme preparations: (i) homogenate-less debris of brain (assayed at pH 5.0 and 7.4); (ii) solubilized preparation from rat brain lysosomes (pH 5.0); and (iii) purified enzyme from Staphylococcus aureus [1]. Furthermore, extracts of skin fibroblasts from both normal individuals and Niemann-Pick patients, as well as amniotic cells, all exhibited hydrolysis rates that practically equaled those obtained with the radiolabeled natural substrate [1].

Hydrolysis rate equivalence
Direct head-to-head comparison
TNPAL-SM: Rates similar to radiolabeled SM
³H-sphingomyelin: Bovine brain, choline-labeled
Practically equal across brain, fibroblast, bacterial enzymes
Chromogenic substrate exhibits comparable hydrolysis rates, supporting radioactivity-free workflows.
Validated at pH 5.0 and 7.4; multiple sources including patient fibroblast extracts.
Enzymology Assay Validation Lysosomal Storage Disorders

Direct Spectrophotometric Detection Without Coupled Enzymes

TNPAL-Sphingomyelin enables a single-step, direct spectrophotometric assay: after enzymatic hydrolysis, the liberated trinitrophenylamino-lauroyl ceramide is extracted into an organic solvent and its absorbance is measured at 330 nm (or ~410 nm under alkaline conditions) [1]. This contrasts with alternative methods that require either radioactive substrates [1] or multi-step coupled enzyme systems such as the Amplex® Red assay, which relies on alkaline phosphatase, choline oxidase, and horseradish peroxidase to generate a fluorescent resorufin signal . The direct chromogenic readout simplifies protocol development, reduces sources of experimental error, and avoids potential compound interference that can plague fluorescence-based assays (e.g., autofluorescence, quenching, inner filter effects).

Direct spectrophotometric detection
Class-level inference
Single-step extraction, absorbance at 330 nm; 0 auxiliary enzymes vs. 3 in Amplex Red
Simplified workflow may reduce compound interference and assay variability.
No coupled choline oxidase/peroxidase needed; avoids autofluorescence issues.
High-Throughput Screening Assay Development Analytical Chemistry

Broad Enzyme Source Compatibility

TNPAL-Sphingomyelin has been experimentally validated as a substrate for crude, partially purified, and highly purified sphingomyelinase preparations from multiple sources, including bacterial (Staphylococcus aureus, Helicobacter pylori, Bacillus cereus) [1] and mammalian tissues (bovine and human ocular tissues, brain homogenate, rat lysosomes) [2][3]. Notably, the compound performed reliably in extracts of cultured skin fibroblasts and amniotic cells, demonstrating utility in complex biological matrices [2]. This broad compatibility contrasts with some fluorescent analogs that may require more defined assay conditions or exhibit high background due to membrane partitioning in crude lysates. In the purified H. pylori enzyme system, TNPAL-SM yielded a Vmax of 15.6 nmol/h/mg protein [1], and it is further employed as the reference substrate for defining the international unit (U) of sphingomyelinase activity: 1 U hydrolyzes 1.0 µmol of TNPAL-sphingomyelin per minute at pH 7.4 and 37°C .

Enzyme source compatibility
Supporting evidence
Bacterial, mammalian tissue, fibroblast, amniotic cell extracts; Vmax 15.6 nmol/h/mg (H. pylori)
Broad validation across biological matrices supports deployment in translational research settings.
Unit-defining substrate: 1 U = 1 µmol/min at pH 7.4, 37°C.
Diagnostics Biomarker Discovery Cell Biology

Universal Activity Unit Standard

In commercial enzyme preparations and research protocols, TNPAL-Sphingomyelin serves as the defined substrate for the international unit (U) of sphingomyelinase activity. Specifically, one unit is defined as the amount of enzyme that will hydrolyze 1.0 µmol of TNPAL-sphingomyelin per minute at pH 7.4 and 37°C . This standardization is applied across multiple commercial SMase sources, including those from Staphylococcus aureus and Bacillus cereus . The use of a single, well-characterized chromogenic substrate for unit definition ensures comparability of enzyme activity measurements across different laboratories, vendors, and experimental batches.

Universal activity unit standard
Class-level inference
1 U = 1.0 µmol TNPAL-SM hydrolyzed/min at pH 7.4, 37°C
Standardized unit definition enables cross-lab and vendor-independent activity comparison.
Adopted by commercial SMase suppliers; supports lot-to-lot consistency.
Quality Control Enzyme Standardization Assay Harmonization

TNPAL-Sphingomyelin – Key Applications


SMase Inhibitor High-Throughput Screening

The combination of high apparent enzyme affinity (Km = 6.7 µM) and a direct, extraction-based spectrophotometric readout at 330 nm [1][2] makes TNPAL-Sphingomyelin an ideal substrate for high-throughput screening (HTS) campaigns targeting sphingomyelinase inhibitors. The simplified, single-step workflow eliminates the need for coupled enzymes, reducing assay complexity and minimizing false-positive hits arising from interference with auxiliary enzymes (e.g., choline oxidase or peroxidase in Amplex® Red assays). Furthermore, the validated equivalence in hydrolysis rate to natural sphingomyelin [2] ensures that hits identified using the chromogenic substrate will translate to inhibition of the native enzyme-lipid interaction.

Diagnostic Assays for Niemann-Pick Disease

TNPAL-Sphingomyelin has been successfully employed to measure SMase activity in extracts of skin fibroblasts from normal individuals and Niemann-Pick patients, with hydrolysis rates practically equaling those obtained using radiolabeled natural substrate [1]. Its robust performance in crude biological matrices—including brain homogenate, amniotic cells, and ocular tissues [1][2]—supports the development of standardized, non-radioactive diagnostic assays for lysosomal storage disorders. The adoption of TNPAL-SM as the unit-defining substrate (1 U = 1 µmol/min) further ensures that diagnostic cutoffs can be established with high inter-laboratory reproducibility .

Novel SMase Characterization

For researchers purifying and characterizing new SMase isoforms or recombinant enzymes, TNPAL-Sphingomyelin provides a well-documented kinetic benchmark. Published Km (6.7 µM) and Vmax (15.6 nmol/h/mg) values for the H. pylori neutral SMase [1] offer a direct comparator for assessing the catalytic efficiency of novel enzymes. The substrate's compatibility across a wide pH range (validated at pH 5.0 and 7.4) and with both acidic and neutral SMases [2] ensures that it can be used to characterize enzymes from diverse biological contexts, from lysosomal acid SMases to bacterial neutral SMases.

QC Release Testing for SMase Preparations

Given that the international unit of sphingomyelinase activity is explicitly defined using TNPAL-Sphingomyelin as the substrate [1][2], this compound is the mandatory reference material for quality control (QC) release testing of commercial SMase batches. Utilizing TNPAL-SM ensures that enzyme activity values reported on certificates of analysis are directly traceable to a defined standard, facilitating lot-to-lot consistency assessments and enabling end-users to compare enzyme specifications across different vendors without methodological ambiguity.

Application
Selection Property
Validation Focus
SMase inhibitor high-throughput screening
Direct chromogenic readout; reported high affinity context
Hit confirmation against native substrate kinetics
Niemann-Pick disease research assays
Validated in fibroblast extracts; comparable hydrolysis to radiolabeled substrate
Reproducibility in patient-derived cell matrices
Novel SMase characterization
Defined kinetic benchmarks (Km, Vmax) available
Cross-study kinetic parameter comparison
SMase QC lot release testing
International unit definition substrate
Lot-to-lot enzyme activity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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